molecular formula C11H15N3 B13581541 [1-(1H-indazol-1-yl)propan-2-yl](methyl)amine

[1-(1H-indazol-1-yl)propan-2-yl](methyl)amine

Cat. No.: B13581541
M. Wt: 189.26 g/mol
InChI Key: SGBYSTSKRIYIAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(1H-indazol-1-yl)propan-2-ylamine: is a compound belonging to the class of indazole derivatives. Indazole is a bicyclic structure consisting of a benzene ring fused to a pyrazole ring. Compounds containing the indazole moiety have been widely studied for their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method involves the cyclization of 2-azidobenzaldehydes with amines to form the indazole core . Transition metal-catalyzed reactions, such as those using copper or silver, are often employed to facilitate the cyclization process .

Industrial Production Methods: Industrial production of indazole derivatives, including 1-(1H-indazol-1-yl)propan-2-ylamine, often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-(1H-indazol-1-yl)propan-2-ylamine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of functionalized indazole derivatives .

Scientific Research Applications

Chemistry: In chemistry, 1-(1H-indazol-1-yl)propan-2-ylamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds .

Biology: Biologically, indazole derivatives have shown promise in various therapeutic areas. 1-(1H-indazol-1-yl)propan-2-ylamine has been studied for its potential anticancer and anti-inflammatory activities. It can inhibit specific enzymes and signaling pathways involved in disease progression .

Medicine: In medicine, this compound is being investigated for its potential use in drug development. Its ability to modulate biological targets makes it a candidate for the treatment of various diseases, including cancer and inflammatory disorders .

Industry: Industrially, 1-(1H-indazol-1-yl)propan-2-ylamine is used in the production of pharmaceuticals and agrochemicals. Its versatile reactivity allows for the creation of a wide range of products with diverse applications .

Comparison with Similar Compounds

Uniqueness: The uniqueness of 1-(1H-indazol-1-yl)propan-2-ylamine lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the propan-2-yl and methylamine groups enhances its reactivity and potential for therapeutic applications compared to other indazole derivatives .

Properties

Molecular Formula

C11H15N3

Molecular Weight

189.26 g/mol

IUPAC Name

1-indazol-1-yl-N-methylpropan-2-amine

InChI

InChI=1S/C11H15N3/c1-9(12-2)8-14-11-6-4-3-5-10(11)7-13-14/h3-7,9,12H,8H2,1-2H3

InChI Key

SGBYSTSKRIYIAA-UHFFFAOYSA-N

Canonical SMILES

CC(CN1C2=CC=CC=C2C=N1)NC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.